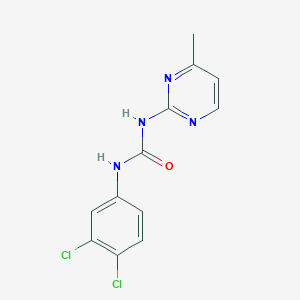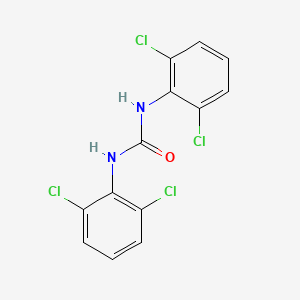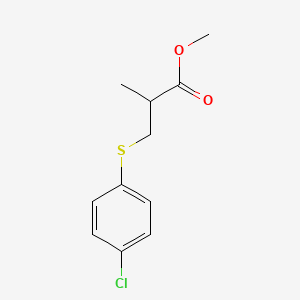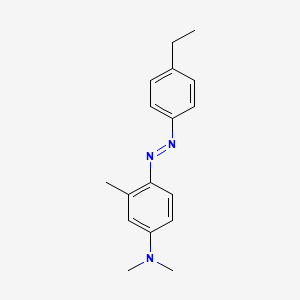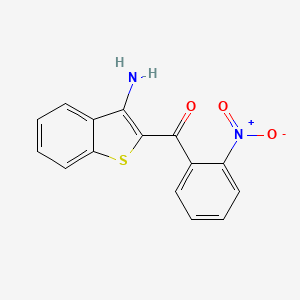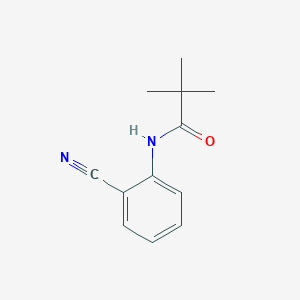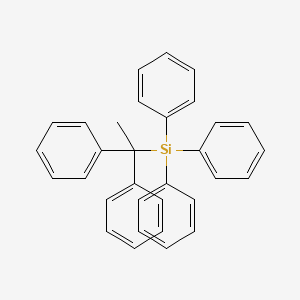
(1,1-Diphenylethyl)triphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Diphenylethyl)triphenylsilane is an organosilicon compound with the molecular formula C32H28Si. It is characterized by the presence of a silicon atom bonded to a triphenyl group and a 1,1-diphenylethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Diphenylethyl)triphenylsilane typically involves the reaction of triphenylsilane with 1,1-diphenylethylene under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the silicon-hydrogen bond to the carbon-carbon double bond of 1,1-diphenylethylene . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Diphenylethyl)triphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
(1,1-Diphenylethyl)triphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (1,1-Diphenylethyl)triphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom’s ability to form stable bonds with carbon, oxygen, and other elements allows it to participate in a wide range of chemical reactions. The pathways involved often include the formation of intermediate silanols or siloxanes, which can further react to produce the desired products .
Comparación Con Compuestos Similares
Similar Compounds
- (1,2-Diphenylethyl)triphenylsilane
- (2,2-Diphenylethyl)triphenylsilane
- (Dichloromethyl)triphenylsilane
- (Diphenylmethyl)triphenylsilane
Uniqueness
(1,1-Diphenylethyl)triphenylsilane is unique due to the specific arrangement of its phenyl groups and the 1,1-diphenylethyl moiety. This structural configuration imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the 1,1-diphenylethyl group can influence the compound’s steric and electronic properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C32H28Si |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
1,1-diphenylethyl(triphenyl)silane |
InChI |
InChI=1S/C32H28Si/c1-32(27-17-7-2-8-18-27,28-19-9-3-10-20-28)33(29-21-11-4-12-22-29,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26H,1H3 |
Clave InChI |
KTUPZPLJFRWFNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


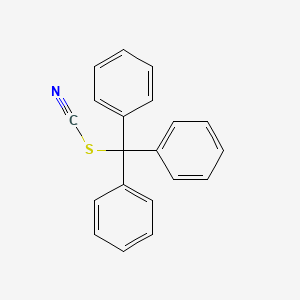
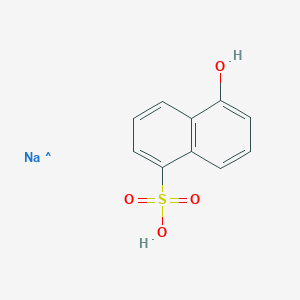
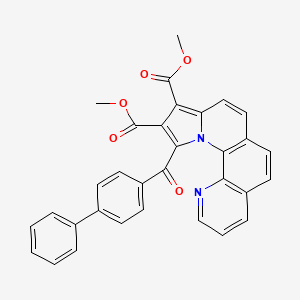

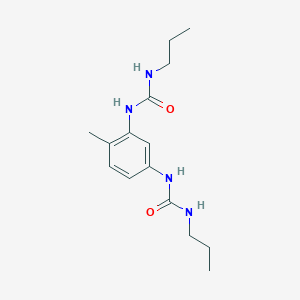
![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
